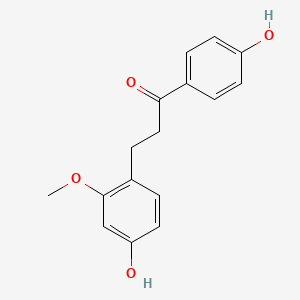
Loureirin C
Vue d'ensemble
Description
Loureirin C est un composé de dihydrochalcone dérivé de la résine rouge du dragonnier de Cochinchine (Dracaena cochinchinensis). Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs .
Applications De Recherche Scientifique
Loureirin C présente une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des dérivés de la chalcone et de leur réactivité.
Médecine : Exploré pour son potentiel dans le traitement des troubles dépressifs majeurs, des accidents vasculaires cérébraux ischémiques et d'autres affections neurologiques
Industrie : Utilisation potentielle dans le développement de nouveaux antibiotiques en raison de ses propriétés antibactériennes.
Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :
Mécanisme antioxydant : This compound piège les espèces réactives de l'oxygène (ROS) par abstraction d'hydrogène, transfert d'électrons et formation d'adduits radicalaires.
Mécanisme neuroprotecteur : Il uprégule le BDNF et active la voie de signalisation AKT/mTOR/CREB, favorisant la survie et la plasticité neuronales.
Mécanisme anti-inflammatoire : This compound inhibe l'expression des cytokines pro-inflammatoires telles que l'interleukine-17 (IL-17) dans le cortex préfrontal.
Analyse Biochimique
Biochemical Properties
Loureirin C has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has neuroprotective effects, which are believed to be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a crucial neurotrophic factor involved in the survival and growth of neurons .
Cellular Effects
This compound has been shown to have a significant impact on cellular processes. For instance, it has been found to increase the viability of SH-SY5Y cells under oxygen and glucose deprivation-reperfusion (OGD/R) treatment . It also efficiently inhibits the generation of intracellular/mitochondrial reactive oxygen species (ROS) or removes these two kinds of generated ROS .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidation mechanism by radical scavenging . Density functional theory (DFT) calculations have revealed that this compound scavenges radicals through hydrogen abstraction mechanism, complex formation by electron transfer, and radical adduct formation (RAF) mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found to prevent abnormal behaviors induced by chronic corticosterone (CORT) administration in mice . This effect was observed over a period of 3 weeks, with this compound being administered orally once a day during the last 2 weeks of CORT administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been found to dose-dependently prevent abnormal behaviors and decrease the expression levels of BDNF and phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex of CORT mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit ferroptosis by activating the Nrf2 pathway and promoting nuclear translocation of Nrf2 . It also increases the content of heme oxygenase 1 (HO-1), quinone oxidoreductase 1 (NQO1), and glutathione peroxidase 4 (GPX4) after ischemic stroke .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Loureirin C peut être synthétisé par des réactions classiques de Claisen-Schmidt, qui impliquent la condensation d'aldéhydes aromatiques avec des cétones en présence d'une base . Les conditions réactionnelles comprennent généralement :
Réactifs : Aldéhydes aromatiques, cétones et une base (par exemple, l'hydroxyde de sodium ou l'hydroxyde de potassium).
Solvant : Éthanol ou méthanol.
Température : Température ambiante à des conditions de reflux.
Durée : Plusieurs heures pour achever la réaction.
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction de la résine rouge des tiges de Dracaena cochinchinensis, suivie de processus de purification tels que la chromatographie sur colonne et la recristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
Loureirin C subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier le cycle aromatique de this compound.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution : Agents halogénants (par exemple, le brome ou le chlore) et nucléophiles (par exemple, les amines ou les thiols) dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des alcools réduits et des composés aromatiques substitués .
Mécanisme D'action
Loureirin C exerts its effects through several molecular targets and pathways:
Antioxidant Mechanism: This compound scavenges reactive oxygen species (ROS) through hydrogen abstraction, electron transfer, and radical adduct formation.
Neuroprotective Mechanism: It upregulates BDNF and activates the AKT/mTOR/CREB signaling pathway, promoting neuronal survival and plasticity.
Anti-inflammatory Mechanism: This compound inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) in the prefrontal cortex.
Comparaison Avec Des Composés Similaires
Loureirin C est unique parmi ses analogues en raison de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :
Loureirin A : Autre dihydrochalcone possédant des propriétés anti-inflammatoires et antioxydantes similaires.
Loureirin B : Connu pour ses activités antibactériennes et antitumorales.
Cochinchinenin : Exhibe des effets anti-inflammatoires et analgésiques.
This compound se distingue par ses propriétés neuroprotectrices et antidépressives complètes, ce qui en fait un candidat prometteur pour la poursuite de la recherche et du développement thérapeutique.
Propriétés
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZXFBCWYAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


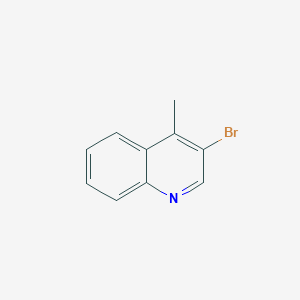
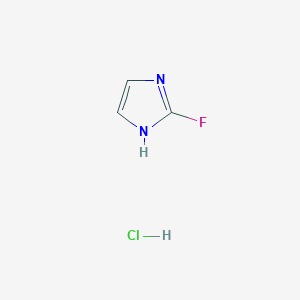
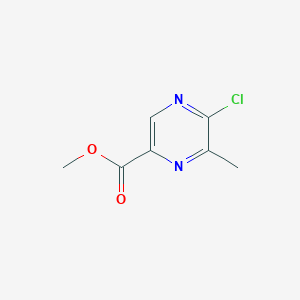
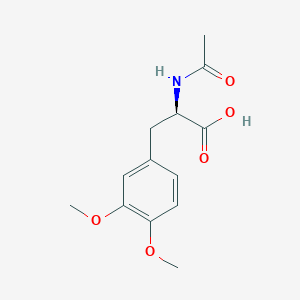
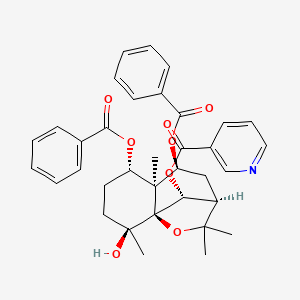
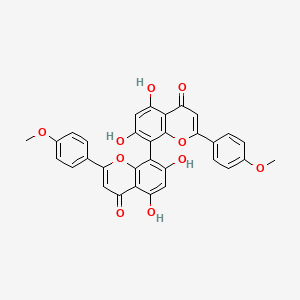
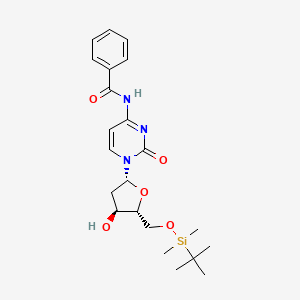
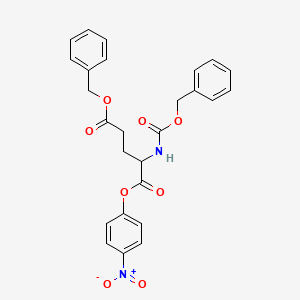
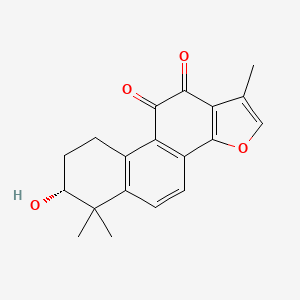
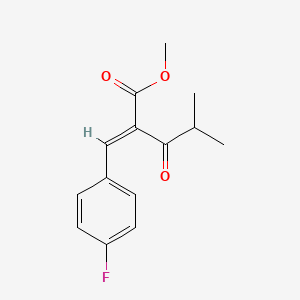

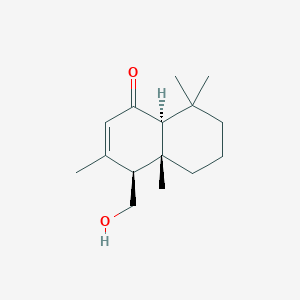
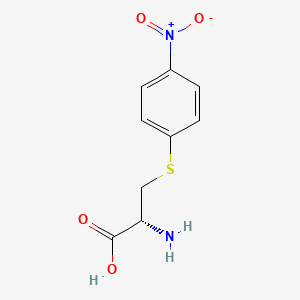
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
